molecular formula C19H23ClN4O2S B2727785 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 373372-35-1

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2727785
CAS No.: 373372-35-1
M. Wt: 406.93
InChI Key: IUFAKXRFNCEZNA-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methylbutylsulfanyl group attached to a purine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the purine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methylbutylsulfanyl Group: This step involves the thiolation of the purine core with 3-methylbutylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.

    Substitution: Nucleophilic substitution reactions can take place at the chlorophenyl group, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cell signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: A naturally occurring compound with a similar purine structure, known for its stimulant effects.

    Caffeine: Another purine derivative with well-known stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the chlorophenyl and methylbutylsulfanyl groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-12(2)9-10-27-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)11-13-7-5-6-8-14(13)20/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFAKXRFNCEZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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